

A Preclinical Head-to-Head: TNO155 Versus Other Investigational SHP2 Inhibitors

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Compound of Interest

Compound Name: *Shp2-IN-18*

Cat. No.: *B12374045*

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An in-depth analysis of preclinical data for researchers, scientists, and drug development professionals.

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. Its role in the RAS-MAPK pathway, downstream of various receptor tyrosine kinases (RTKs), and its involvement in immune checkpoint regulation have spurred the development of small molecule inhibitors. This guide provides a comparative overview of the preclinical data for the clinical-stage inhibitor TNO155.

Initial searches for a compound designated "**Shp2-IN-18**" did not yield any publicly available preclinical data. Therefore, to provide a valuable comparative context, this guide will focus on TNO155 and draw comparisons with other well-characterized preclinical allosteric SHP2 inhibitors where data is available.

The Central Role of SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that, despite its function as a phosphatase, generally plays a positive role in signal transduction.^[1] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways.^{[2][3]} In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic activity of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on RTKs or adaptor proteins, SHP2 undergoes a conformational change, exposing its active site and enabling it to dephosphorylate its substrates, ultimately leading to the activation of downstream

signaling cascades like the RAS-MAPK pathway.[4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies.[4]

TNO155: A Clinical-Stage Allosteric SHP2 Inhibitor

TNO155 is a potent and selective allosteric inhibitor of SHP2 currently in clinical development. It stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

Quantitative Preclinical Data Summary

The following tables summarize the available preclinical data for TNO155 and other representative SHP2 inhibitors to provide a comparative perspective.

Table 1: In Vitro Potency of SHP2 Inhibitors

Compound	Target	Assay Type	IC50	Reference
TNO155	SHP2	Enzymatic	11 nM	Novartis
SHP099	SHP2	Enzymatic	71 nM	MedchemExpress
PF-07284892	SHP2	Enzymatic	21 nM	Cancer Discovery

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

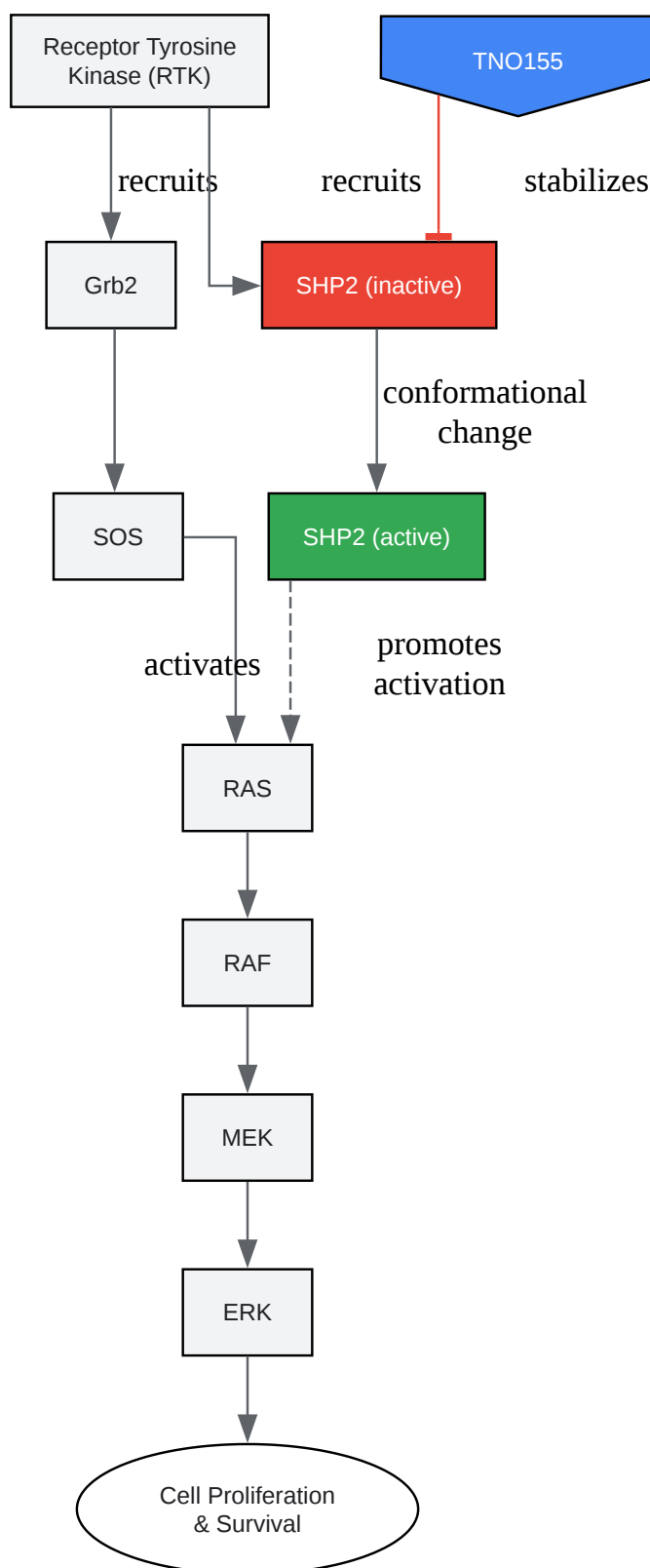
Compound	Cancer Model	Dosing Schedule	Outcome	Reference
TNO155 (in combination)	KRAS G12C NSCLC PDX	Not specified	Tumor shrinkage	ResearchGate
SHP099	Multiple cancer cell lines	75 mg/kg, daily	Inhibition of tumor growth	Multiple Sources
PF-07284892 (in combination)	EML4-ALK fusion lung cancer	30 mg/kg, every other day	Tumor regression	Cancer Discovery

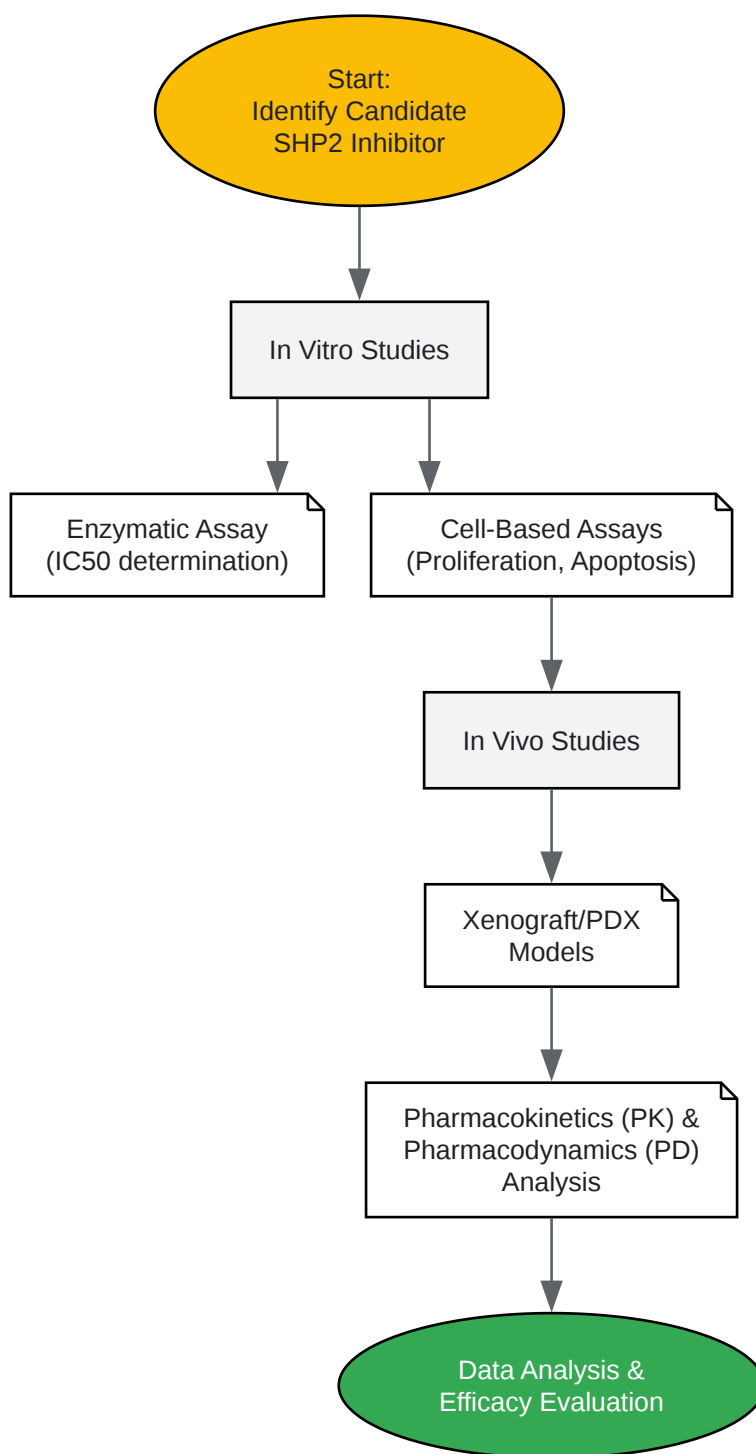
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used in the preclinical evaluation of SHP2 inhibitors, the following diagrams are provided.

SHP2 Signaling Pathway

This diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway driving cell proliferation and survival in many cancers.





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